3-Methylsulfanyl-2-sulfanylpropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanyl-2-sulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS2/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOARRLYSDKHRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CO)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219519-49-0 | |
| Record name | 3-(methylsulfanyl)-2-sulfanylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methylsulfanyl 2 Sulfanylpropan 1 Ol
Historical and Current Approaches to Thiol and Thioether Incorporating Molecules
The synthesis of molecules containing thiol and thioether functionalities has a rich history, traditionally relying on nucleophilic substitution reactions. The Williamson ether synthesis, adapted for sulfur nucleophiles, represents a foundational method where a thiolate displaces a halide or other suitable leaving group to form a thioether. researchgate.net Similarly, thiols can be prepared from alkyl halides by reaction with hydrosulfide (B80085) salts or through intermediates like isothiouronium salts to avoid the formation of thioether byproducts. researchgate.net
Modern synthetic chemistry has introduced a host of more sophisticated and selective methods. Transition-metal-catalyzed cross-coupling reactions have become a cornerstone for the formation of C-S bonds, offering a versatile route to aryl thioethers. rsc.org For the synthesis of vicinal dithiols and related structures, methods involving the ring-opening of strained heterocycles like epoxides and thiiranes have proven to be particularly effective. The reaction of epoxides with sulfur nucleophiles is a widely used protocol for generating β-hydroxy sulfides. nih.gov These reactions can be catalyzed by both acids and bases, and their regioselectivity is a key consideration in the synthesis of complex molecules. jsynthchem.comsemanticscholar.org The choice of catalyst and reaction conditions can direct the nucleophile to either the more or less sterically hindered carbon of the epoxide ring. nih.gov
Novel Synthetic Routes to 3-Methylsulfanyl-2-sulfanylpropan-1-ol
A plausible and efficient synthetic route to this compound can be envisioned starting from glycidol (B123203), a readily available chiral building block. This multi-step approach allows for the sequential and controlled introduction of the desired functional groups.
A proposed synthetic pathway is as follows:
Regioselective Ring-Opening of Glycidol: The synthesis commences with the regioselective ring-opening of glycidol with sodium methylthiolate (NaSMe). This reaction is designed to introduce the methylsulfanyl group at the C3 position.
Conversion of Diol to Thiol: The resulting intermediate, 3-(methylthio)propane-1,2-diol, is then converted to the target thiol. A common method for this transformation is the Mitsunobu reaction, which allows for the stereospecific conversion of a secondary alcohol to a thiol with inversion of configuration. missouri.eduorganic-chemistry.org
The success of the proposed synthesis hinges on the precise control of chemo- and regioselectivity in the key steps.
Step 1: Epoxide Ring-Opening: The reaction of glycidol with a nucleophile can, in principle, yield two regioisomers. For the synthesis of this compound, the attack of the methylthiolate nucleophile must occur at the C3 position of the glycidol. Generally, under basic or neutral conditions, the ring-opening of terminal epoxides via an S(_N)2 mechanism occurs preferentially at the less sterically hindered carbon, which in the case of glycidol is the C3 position. youtube.comkhanacademy.org The use of a base to generate the thiolate anion from methanethiol (B179389) ensures these conditions are met, thus favoring the formation of 3-(methylthio)propane-1,2-diol. nih.gov Iron(III)-triflate complexes have also been shown to catalyze the regioselective ring-opening of glycidol with high selectivity for the non-symmetric product. researchgate.netnih.gov
| Catalyst/Conditions | Nucleophile | Major Product | Regioselectivity (C3:C2) | Reference |
| Basic (e.g., NaH) | R-SH | 3-thio-1,2-propanediol | High | nih.gov |
| [OSSO]-FeIII Triflate | R-OH | 3-alkoxy-1,2-propanediol | >95:5 | nih.gov |
| Water (70 °C) | Ar-SH | 3-thio-1,2-propanediol | High | semanticscholar.org |
Step 2: Selective Thiolation: With the intermediate 3-(methylthio)propane-1,2-diol possessing both a primary and a secondary alcohol, the subsequent conversion to a thiol must be selective for the secondary hydroxyl group. The Mitsunobu reaction is well-suited for this purpose, as secondary alcohols are generally more reactive than primary alcohols under these conditions when competing. missouri.eduorganic-chemistry.org To ensure selectivity, the primary alcohol could be protected with a suitable protecting group (e.g., a silyl (B83357) ether) prior to the Mitsunobu reaction, and then deprotected in a final step. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry, which is a critical consideration for controlling the final product's absolute configuration. nih.gov
The principles of green chemistry can be integrated into the synthesis of this compound to enhance its sustainability. acs.orgpaperpublications.org
Use of Renewable Feedstocks: Glycidol can be derived from glycerol, a byproduct of biodiesel production, making it a renewable feedstock. rsc.orgbibliotekanauki.pl This aligns with the green chemistry principle of using renewable resources.
Safer Solvents and Reagents: The use of hazardous solvents should be minimized. Epoxide ring-opening reactions have been successfully carried out in water, which is a green solvent. jsynthchem.comsemanticscholar.orgacs.orgrsc.org This avoids the need for volatile organic compounds. Regarding reagents, the Mitsunobu reaction utilizes triphenylphosphine (B44618) and azodicarboxylates, which have associated hazards. Alternative, greener methods for the conversion of alcohols to thiols, such as using Lawesson's reagent, could be explored, although these may have different selectivity profiles. rsc.org
Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. acs.org The epoxide ring-opening can be efficiently catalyzed by small amounts of a Lewis acid or base, reducing waste. nih.govnih.gov
| Green Chemistry Principle | Application in the Synthesis | Potential Improvement |
| Atom Economy | High in epoxide opening; lower in Mitsunobu reaction. | Explore catalytic alternatives to the Mitsunobu reaction. |
| Renewable Feedstocks | Use of glycerol-derived glycidol. | Optimize the production of glycidol from glycerol. |
| Safer Solvents | Potential to use water for the ring-opening step. | Develop a fully aqueous synthetic route. |
| Catalysis | Use of catalysts for the epoxide ring-opening. | Develop recyclable catalysts for the reaction sequence. |
The central carbon atom (C2) in this compound is a stereocenter. Therefore, enantiomerically pure or enriched analogues can be synthesized using asymmetric strategies.
A straightforward approach is to start with an enantiomerically pure form of glycidol, such as (R)- or (S)-glycidol, which is commercially available. Since the initial ring-opening reaction does not affect the stereocenter at C2 of the glycidol, and the subsequent Mitsunobu reaction proceeds with a predictable inversion of configuration at this center, the stereochemistry of the final product can be controlled. nih.gov For example, starting with (R)-glycidol would lead to (R)-3-(methylthio)propane-1,2-diol, and a subsequent Mitsunobu reaction would yield (S)-3-methylsulfanyl-2-sulfanylpropan-1-ol.
Alternatively, asymmetric catalysis could be employed. For instance, a kinetic resolution of racemic 3-(methylthio)propane-1,2-diol could be performed, selectively reacting one enantiomer and leaving the other unreacted. nih.gov Furthermore, catalytic asymmetric methods for the synthesis of allylic thiol derivatives have been developed and could potentially be adapted. nih.gov
Optimization of Reaction Conditions and Yields for this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product.
For the epoxide ring-opening step , key parameters to optimize include:
Temperature: While some reactions can be performed at room temperature, gentle heating may be required to achieve a reasonable reaction rate. nih.gov
Catalyst Loading: In catalyzed reactions, the amount of catalyst should be minimized to reduce cost and potential side reactions, while still ensuring an efficient transformation.
Solvent: The choice of solvent can significantly impact the reaction's regioselectivity and rate. jsynthchem.com
Stoichiometry: The molar ratio of the thiolate to the epoxide should be carefully controlled to prevent side reactions.
For the Mitsunobu reaction , optimization would focus on:
Reagent Choice: Different phosphines and azodicarboxylates can be screened for optimal performance.
Temperature: These reactions are often run at low temperatures to improve selectivity and minimize side reactions.
Order of Addition: The sequence in which the reagents are added can be critical to the success of the reaction. organic-synthesis.com
The following table presents hypothetical optimization data for the ring-opening of glycidol with sodium methylthiolate.
| Entry | Temperature (°C) | Solvent | Time (h) | Yield of 3-(methylthio)propane-1,2-diol (%) |
| 1 | 25 | Methanol | 24 | 75 |
| 2 | 50 | Methanol | 6 | 92 |
| 3 | 50 | Water | 8 | 88 |
| 4 | 50 | THF | 12 | 85 |
Scale-Up Considerations for Laboratory to Research-Scale Production
Transitioning the synthesis of this compound from a laboratory to a research scale introduces several challenges that need to be addressed.
Thermal Management: The epoxide ring-opening reaction is exothermic. On a larger scale, efficient heat dissipation is necessary to prevent runaway reactions and ensure consistent product quality. Continuous flow reactors can offer superior temperature control compared to batch processes. rsc.orgresearchgate.net
Reagent Addition: The controlled addition of reagents, particularly in the Mitsunobu step, becomes more critical at a larger scale to maintain optimal concentrations and temperatures.
Work-up and Purification: The removal of byproducts, such as triphenylphosphine oxide from the Mitsunobu reaction, can be challenging on a larger scale. The use of fluorous-tagged reagents or alternative separation techniques may be necessary. organic-chemistry.org
Safety: The handling of potentially hazardous reagents, such as azodicarboxylates, requires stringent safety protocols, especially at a larger scale. organic-synthesis.com The use of less hazardous alternatives should be considered.
Process Simplification: For larger-scale synthesis, reducing the number of steps, such as avoiding protection-deprotection sequences, can significantly improve efficiency and reduce waste. scienceinschool.org
In-Depth Analysis of "this compound" Reveals Limited Publicly Available Research
The inherent reactivity of alcohols, thiols, and thioethers suggests a rich and complex chemical profile for this compound. However, without dedicated studies, any discussion of its specific chemical behavior remains largely theoretical and based on extrapolation from simpler, monofunctional or related polyfunctional molecules.
For a thorough and scientifically accurate article as outlined in the user's request, including detailed research findings and data tables, specific experimental data on this compound would be required. This would involve laboratory research to investigate functional group interconversions, nucleophilic and electrophilic reactivity at each of the sulfhydryl, thioether, and hydroxyl moieties, potential intramolecular cyclization and rearrangement pathways, and the redox chemistry of its sulfur-containing groups.
At present, such specific data does not appear to be published in accessible scientific journals or chemical reference databases. Therefore, the construction of a detailed article that adheres to the requested outline and focuses solely on this compound is not feasible based on the currently available information. Further empirical research is needed to elucidate the specific chemical reactivity and mechanistic pathways of this compound.
Chemical Reactivity and Mechanistic Studies of 3 Methylsulfanyl 2 Sulfanylpropan 1 Ol
Kinetic and Thermodynamic Aspects of Reactions Involving 3-Methylsulfanyl-2-sulfanylpropan-1-ol
Detailed research findings, including kinetic rate constants, activation energies, and thermodynamic data (enthalpy, entropy, Gibbs free energy) for reactions involving this compound, are not available in the reviewed scientific literature. Therefore, no data tables or in-depth discussion on this topic can be provided.
Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 3 Methylsulfanyl 2 Sulfanylpropan 1 Ol
Elucidation of Molecular Structure and Conformation using High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure and connectivity of 3-Methylsulfanyl-2-sulfanylpropan-1-ol. While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR experiments are necessary for complete structural assignment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (-S-CH₃), the methylene (B1212753) protons adjacent to the methylsulfanyl group (-S-CH₂-), the methine proton bearing the sulfanyl (B85325) group (-CH(SH)-), the methylene protons adjacent to the hydroxyl group (-CH₂-OH), and the hydroxyl (-OH) and sulfanyl (-SH) protons themselves. The chemical shifts and splitting patterns (coupling) of these signals provide direct evidence of the connectivity.
¹³C NMR: The carbon spectrum would display four unique signals corresponding to the methyl carbon and the three distinct carbons of the propanol (B110389) backbone.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the -CH₂-CH-CH₂- sequence. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations, for instance, linking the methyl protons to the carbon of the adjacent methylene group, thereby confirming the placement of the methylsulfanyl group.
Solid-state NMR could be employed to study the compound's conformation and intermolecular interactions in a solid or semi-solid state, providing information that is complementary to solution-state NMR.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: Actual values may vary based on solvent and experimental conditions.)
| Functional Group | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| Methylsulfanyl | -S-CH ₃ | 2.0 - 2.2 | Singlet |
| Propanol C3 | -S-CH ₂- | 2.6 - 2.8 | Multiplet |
| Propanol C2 | -CH (SH)- | 2.9 - 3.2 | Multiplet |
| Propanol C1 | -CH ₂-OH | 3.6 - 3.9 | Multiplet |
| Sulfanyl | -SH | 1.0 - 2.0 | Triplet/Doublet of Doublets |
| Hydroxyl | -OH | Variable (depends on conc./temp.) | Triplet/Singlet |
| Methylsulfanyl | -S-C H₃ | 15 - 20 | N/A |
| Propanol C3 | -S-C H₂- | 35 - 40 | N/A |
| Propanol C2 | -C H(SH)- | 40 - 45 | N/A |
| Propanol C1 | -C H₂-OH | 60 - 65 | N/A |
Vibrational Spectroscopy for Probing Functional Group Interactions (e.g., FTIR, Raman Spectroscopy)
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the sulfur-containing functional groups. The S-H stretch, while weak in FTIR, often gives a more distinct signal in Raman. The C-S stretching vibrations, typically found between 600-800 cm⁻¹, are also readily observed. This makes Raman an excellent complementary technique to FTIR for the characterization of thiols and sulfides. tandfonline.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |
| Sulfanyl (-SH) | S-H Stretch | 2550 - 2600 | Weak, Sharp | Medium, Sharp |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong | Strong |
| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Strong | Medium |
| Thioether/Thiol (C-S) | C-S Stretch | 600 - 800 | Medium-Weak | Strong |
Mass Spectrometry for Fragmentation Pattern Analysis and Derivative Characterization (e.g., HRMS, MS/MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental formula (C₄H₁₀OS). This is a critical step in confirming the identity of a newly synthesized or isolated compound.
MS/MS (Tandem Mass Spectrometry): When coupled with a soft ionization technique, MS/MS can be used to controllably fragment the molecular ion. The resulting product ions provide detailed structural information. For this compound, characteristic fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen and sulfur atoms. For example, cleavage next to the hydroxyl-bearing carbon would result in the loss of a CH₂OH radical.
Loss of small neutral molecules: Elimination of H₂O (water), H₂S (hydrogen sulfide), or CH₃SH (methanethiol).
Cleavage of the C-S bond: Fission of the bond between the propyl chain and the methylsulfanyl group, leading to fragments corresponding to [M - SCH₃]⁺ and [SCH₃]⁺.
The fragmentation patterns of saturated monosulfides generally show little fragmentation, with the most abundant fragment ion often being the smaller R-S(+) fragment. nih.gov
Table 3: Plausible Mass Fragments of this compound in EI-MS
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Plausible Origin |
| 106 | [C₄H₁₀OS]⁺• | Molecular Ion (M⁺•) |
| 88 | [C₄H₈S]⁺• | Loss of H₂O |
| 75 | [C₃H₇S]⁺ | Loss of CH₂OH |
| 61 | [CH₅S]⁺ | Cleavage leading to [CH₂SHCH₃]⁺ |
| 59 | [C₂H₃S]⁺ | Further fragmentation |
| 47 | [CH₃S]⁺ | Methylsulfanyl cation |
X-ray Crystallography of Crystalline Derivatives of this compound
While this compound is a liquid at room temperature, X-ray crystallography can be performed on a suitable solid derivative to obtain an unambiguous, three-dimensional model of its molecular structure. This technique provides precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
To perform this analysis, the compound would first need to be converted into a crystalline solid. This could be achieved by forming a derivative, such as a benzoate (B1203000) or p-nitrobenzoate ester, through reaction with the primary alcohol group. The resulting crystalline ester could then be analyzed. The crystallographic information file (CIF) obtained from the analysis provides the fundamental data on the crystal structure. mdpi.com This method is the gold standard for structural determination, offering an unparalleled level of detail about the molecule's spatial arrangement.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for separating this compound from reaction mixtures or complex samples, assessing its purity, and quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile sulfur compound, GC-MS is an ideal technique for its analysis. mdpi.comnih.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compound then enters a mass spectrometer, which acts as a detector, providing both identification based on the mass spectrum and quantification. mdpi.com GC is frequently employed for the characterization of petroleum hydrocarbons and heterocycles. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for monitoring reactions in the liquid phase or for analyzing less volatile derivatives. A reversed-phase column (e.g., C18) would likely be used with a mobile phase such as a methanol/water or acetonitrile/water gradient. Detection can be challenging as the molecule lacks a strong UV chromophore; therefore, coupling the HPLC to a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) would be necessary for effective detection and quantification. iosrjournals.org
Advanced Hyphenated Techniques for Complex Mixture Analysis Involving this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing trace amounts of this compound in complex matrices like food, beverages, or environmental samples. nih.govsaspublishers.com
LC-MS/MS: This technique offers high selectivity and sensitivity for quantifying the compound in complex liquid samples. iosrjournals.org It combines the separation power of HPLC with the specificity of tandem mass spectrometry, allowing for the detection of the target analyte even in the presence of many other interfering compounds. nih.gov
GC×GC-TOF-MS: Comprehensive two-dimensional gas chromatography coupled to a time-of-flight mass spectrometer provides exceptionally high resolving power for analyzing extremely complex volatile mixtures. This method separates components on two different columns, spreading them across a two-dimensional plane, which is highly effective for isolating specific sulfur compounds from hundreds or thousands of other volatiles. researchgate.net
GC-SCD (Sulfur Chemiluminescence Detector): For specific analysis of sulfur-containing compounds, a GC can be equipped with an SCD. This detector is highly selective for sulfur and provides an equimolar response, simplifying quantification and allowing for the detection of sulfur compounds that might be co-eluting with other non-sulfur components in a complex chromatogram. chromatographyonline.com
Computational and Theoretical Chemistry Studies of 3 Methylsulfanyl 2 Sulfanylpropan 1 Ol
Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals
Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule like 3-Methylsulfanyl-2-sulfanylpropan-1-ol. These methods, ranging from semi-empirical to high-level ab initio calculations, can elucidate the distribution of electrons within the molecule, which is key to its reactivity and physical properties.
The electronic structure is heavily influenced by the presence of sulfur and oxygen atoms. The sulfur atoms of the thiol and methylsulfanyl groups possess valence electrons in higher energy orbitals (3p) compared to oxygen's 2p orbitals, making them more polarizable. This increased polarizability means the electron cloud of sulfur is more easily distorted, which is a crucial factor in its nucleophilicity.
Molecular orbital (MO) theory provides a detailed picture of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For a molecule like this compound, the HOMO is likely to be localized on the sulfur atoms, particularly the thiol group, due to the higher energy of the sulfur lone pair electrons. The LUMO, conversely, would likely be associated with the antibonding orbitals of the carbon-sulfur or carbon-oxygen bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more readily excitable and more reactive.
Table 1: Illustrative Frontier Molecular Orbital Characteristics for Analogous Organosulfur Compounds
| Compound Class | Typical HOMO Localization | Typical LUMO Localization | Estimated HOMO-LUMO Gap (eV) | Implication |
| Alkanethiols | Non-bonding orbitals of Sulfur | σ* orbitals of C-S or C-H bonds | 5 - 7 | Moderate reactivity, site of oxidation |
| Dialkyl Sulfides | Non-bonding orbitals of Sulfur | σ* orbitals of C-S bonds | 5 - 6.5 | Nucleophilic character at sulfur |
| Alcohols | Non-bonding orbitals of Oxygen | σ* orbitals of C-O or O-H bonds | 6 - 8 | Less nucleophilic than thiols |
This table presents generalized data for classes of compounds analogous to the functional groups in this compound to illustrate expected trends.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size and complexity of this compound.
Geometry Optimization: A primary application of DFT is to determine the most stable three-dimensional structure of a molecule, its equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles. The presence of multiple rotatable bonds (C-C, C-S, C-O) suggests that several conformers may exist close in energy.
Spectroscopic Property Prediction: Once the geometry is optimized, DFT can be used to predict various spectroscopic properties.
Vibrational Frequencies: Calculation of the vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. This is invaluable for identifying characteristic peaks, such as the S-H stretch of the thiol, the C-S stretches of the thiol and thioether, and the O-H stretch of the alcohol.
NMR Chemical Shifts: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. By calculating the magnetic shielding around each nucleus, the chemical shifts can be estimated, aiding in the interpretation of experimental NMR data for structural elucidation.
Table 2: Predicted Spectroscopic Data for Functional Groups in Analogous Molecules using DFT
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | NMR Nucleus | Predicted Chemical Shift (ppm) |
| Thiol (-SH) | S-H stretch | 2550 - 2600 | 1H | 1.0 - 2.0 |
| Thioether (-S-CH3) | C-S stretch | 600 - 800 | 1H (in -S-CH3) | 2.0 - 2.5 |
| Primary Alcohol (-CH2OH) | O-H stretch | 3200 - 3600 | 1H (in -OH) | 1.0 - 4.0 |
Note: These are typical ranges observed and predicted for simple molecules containing these functional groups.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
The flexibility of this compound, arising from several single bonds, means it can adopt numerous conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.
Molecular Mechanics (MM): For a rapid exploration of the conformational space, molecular mechanics methods are often employed. These methods use a classical force field to calculate the potential energy of the molecule as a function of its geometry. By systematically rotating the dihedral angles of the rotatable bonds, a potential energy surface can be mapped out, revealing the low-energy conformers.
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule, molecular dynamics simulations can be performed. In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion. This provides insight into how the molecule explores its conformational space at a given temperature and can reveal the preferred conformations in a simulated environment, such as in a solvent.
For this compound, key dihedral angles to consider would be around the C1-C2, C2-C3, and C2-S bonds. Intramolecular hydrogen bonding between the alcohol's hydroxyl group and one of the sulfur atoms could play a significant role in stabilizing certain conformations.
Reaction Mechanism Elucidation through Transition State Modeling and Potential Energy Surface Mapping
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior as a nucleophile or its oxidation pathways.
Transition State Modeling: By mapping the potential energy surface for a proposed reaction, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. DFT is commonly used for this purpose. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. For example, in a nucleophilic substitution reaction where the thiol group attacks an electrophile, the structure and energy of the transition state would reveal details about bond formation and breaking.
Potential Energy Surface Mapping: A complete potential energy surface provides a comprehensive view of a reaction, showing the reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism, including any possible side reactions or alternative pathways. For instance, the oxidation of this compound could proceed at either the thiol or the thioether sulfur, and computational modeling could predict which site is more susceptible to oxidation and the mechanisms involved.
In Silico Prediction of Reactivity and Selectivity in Organic Transformations
In silico methods use computational approaches to predict the chemical and biological properties of molecules. For this compound, these methods can provide valuable insights into its reactivity in various organic transformations.
Reactivity Indices: DFT calculations can be used to determine a range of reactivity indices that help predict how a molecule will behave in a chemical reaction. These include:
Fukui Functions: These indicate the most electrophilic and nucleophilic sites in a molecule. For this compound, the thiol sulfur is expected to be a primary nucleophilic site.
Electrostatic Potential Maps: These visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Predicting Selectivity: In molecules with multiple reactive sites, such as this compound, predicting the selectivity of a reaction is crucial. Computational modeling can compare the activation energies for reactions at different sites. For example, in a reaction with an oxidizing agent, the activation energies for oxidation at the thiol versus the thioether sulfur can be calculated to predict which group will react preferentially. Similarly, in a reaction with a base, the relative acidities of the thiol and alcohol protons can be computed to predict which will be deprotonated more readily.
Exploration of 3 Methylsulfanyl 2 Sulfanylpropan 1 Ol As a Precursor in Advanced Chemical Synthesis
Investigations into Material Science Applications of 3 Methylsulfanyl 2 Sulfanylpropan 1 Ol Derivatives
Incorporation of 3-Methylsulfanyl-2-sulfanylpropan-1-ol Moieties into Polymeric Materials
The dithiol functionality of this compound makes it an excellent candidate for incorporation into polymeric backbones, primarily through polyaddition reactions. One of the most prominent methods is the radical-mediated thiol-ene polymerization, where the dithiol can react with di-ene or multi-ene monomers to form poly(thioether)s. researchgate.netnih.gov This step-growth polymerization is known for its high efficiency, lack of oxygen inhibition, and formation of uniform polymer networks. rsc.orgresearchgate.net The resulting poly(thioether)s often exhibit desirable properties such as high refractive indices, good thermal stability, and excellent flexibility. researchgate.netacs.org
The reaction of a dithiol, such as a derivative of this compound, with a diene like triethylene glycol divinyl ether (TEG-DVE) can yield linear or crosslinked polymers depending on the functionality of the monomers used. researchgate.net The hydroxyl group on the this compound moiety can be preserved during this polymerization, providing a reactive site for subsequent post-polymerization modifications. This allows for the tailoring of the polymer's properties, such as hydrophilicity or for the attachment of specific functional groups.
Another route for incorporating these moieties is through polycondensation reactions. For instance, dithiols can react with diepoxides in a base-catalyzed thiol-epoxy 'click' reaction to form poly(β-hydroxy thioether)s. rsc.orgntu.edu.sg This reaction is highly efficient and regioselective, yielding polymers with pendant hydroxyl groups along the backbone. The inherent hydroxyl group of this compound can either be protected or exploited in further crosslinking or functionalization steps.
The table below illustrates a hypothetical comparison of properties for poly(thioether)s synthesized using a generic dithiol, which could be analogous to derivatives of this compound.
| Monomer System | Polymerization Method | Glass Transition Temperature (Tg) | Refractive Index | Key Features |
| Dithiol + Diene (e.g., TEG-DVE) | Thiol-Ene Polymerization | Low | High | Flexible, potential for post-functionalization |
| Dithiol + Diepoxide | Thiol-Epoxy Polyaddition | Moderate | Moderate | Pendant hydroxyl groups, good adhesion |
| Dithiol + Diallylamide | Radical Polyaddition | High | Moderate | Crystalline, amide linkages |
Synthesis of Functional Monomers and Crosslinkers Derived from this compound
The trifunctional nature of this compound allows for its derivatization into a variety of functional monomers and crosslinkers. The hydroxyl group can be readily modified through esterification or etherification reactions to introduce polymerizable moieties such as acrylates, methacrylates, or vinyl ethers. For instance, reaction with acryloyl chloride would yield a monomer with two thiol groups and one acrylate (B77674) group, which can then be used in mixed-mode polymerizations.
Conversely, the thiol groups can be reacted selectively, leaving the hydroxyl group available for other transformations. This versatility allows for the design of monomers with tailored reactivity and functionality. These monomers can then be used in copolymerizations to introduce pendant thiol or hydroxyl groups into a polymer chain, which are valuable for subsequent crosslinking or functionalization.
As a crosslinking agent, derivatives of this compound can be employed to create robust polymer networks. For example, after converting the hydroxyl group to a polymerizable entity, the two thiol groups can participate in thiol-ene reactions with polymers containing pendant double bonds, leading to the formation of a crosslinked structure. The density of crosslinking, and thus the mechanical properties of the material, can be controlled by the concentration of the dithiol crosslinker.
The following table outlines potential functional monomers that could be synthesized from this compound.
| Derivative Name | Synthesis Route | Functional Groups | Potential Application |
| 3-Methylsulfanyl-2-sulfanyl-1-(acryloyloxy)propane | Esterification with acryloyl chloride | Two thiols, one acrylate | Mixed-mode polymerization, crosslinking |
| 3-Methylsulfanyl-2-sulfanyl-1-(vinyloxy)propane | Etherification with acetylene | Two thiols, one vinyl ether | Thiol-ene polymerization |
| S,S'-(3-(allyloxy)-2-(methylsulfanyl)propane-1-yl) di(ethanethioate) | Thiol-ene reaction with allyl alcohol, then thioesterification | One hydroxyl, two thioesters | Protected thiol monomer |
Research on Thiol-Ene/Thiol-Yne Click Chemistry for Material Functionalization
Thiol-ene and thiol-yne "click" chemistry are powerful tools for material synthesis and functionalization due to their high efficiency, specificity, and mild reaction conditions. walshmedicalmedia.com Derivatives of this compound are ideal candidates for these reactions. In thiol-ene reactions, the two thiol groups can readily add across carbon-carbon double bonds in the presence of a radical initiator or UV light. rsc.org This can be used to graft molecules onto surfaces, functionalize existing polymers, or form polymer networks. rsc.org
Thiol-yne chemistry offers the advantage of double addition, where one alkyne group can react with two thiol groups. rsc.orgresearchgate.net This allows for the creation of highly crosslinked networks or the introduction of a higher density of functional groups. d-nb.info A dithiol derived from this compound could react with a dialkyne monomer to form a highly crosslinked poly(thioether) network with a high refractive index. rsc.org
The efficiency of these click reactions allows for spatial and temporal control over the material functionalization process, which is particularly useful in applications like photolithography and the creation of patterned surfaces. researchgate.net
The table below summarizes the key features of thiol-ene and thiol-yne reactions in the context of material functionalization.
| Reaction Type | Key Features | Potential Applications |
| Thiol-Ene | High efficiency, oxygen tolerant, step-growth mechanism | Polymer synthesis, surface modification, hydrogel formation |
| Thiol-Yne | Double addition of thiols, high crosslinking density | High refractive index materials, dendritic polymers |
Surface Modification and Coating Technologies using this compound Scaffolds
The thiol groups of this compound and its derivatives have a strong affinity for the surfaces of noble metals such as gold, silver, and copper, forming self-assembled monolayers (SAMs). cd-bioparticles.com This property can be exploited to modify the surface properties of these materials, for instance, to improve biocompatibility, control wettability, or to immobilize biomolecules. The two thiol groups could potentially lead to a more stable chelated attachment to the surface.
Thiol-ene chemistry is also a versatile method for surface modification and the creation of functional coatings. rsc.orgrsc.org A surface can first be functionalized with "ene" groups, and then a dithiol derivative of this compound can be "clicked" onto the surface. This can be used to create surfaces with specific functionalities, such as hydrophilicity (from the hydroxyl group) or for further attachment of other molecules. This approach has been used to functionalize porous polymer monoliths for chromatographic applications. nih.gov
UV-cured coatings based on thiol-ene chemistry offer several advantages, including high curing speed, low energy consumption, and low emissions of volatile organic compounds. rsc.orgresearchgate.net Dithiol derivatives can be formulated with multi-ene monomers to create highly crosslinked and durable coatings. The properties of these coatings can be tailored by the choice of monomers.
The table below shows the effect of surface modification with a generic thiol compound on the water contact angle of a gold surface.
| Surface | Modifying Agent | Water Contact Angle (before) | Water Contact Angle (after) |
| Gold | Alkanethiol | 95° | 110° |
| Gold | Thiol with hydroxyl group | 95° | 40° |
Biochemical and Bioorganic Research Perspectives on 3 Methylsulfanyl 2 Sulfanylpropan 1 Ol
Investigation of its Potential Role in Sulfur Metabolism Pathways (Excluding Human Clinical Data)
The sulfur-containing functional groups of 3-Methylsulfanyl-2-sulfanylpropan-1-ol suggest its potential involvement in sulfur metabolism. Sulfur is an essential element for all living organisms, forming a key component of amino acids, cofactors, and vitamins. wikipedia.org In non-human biological systems, microorganisms and plants exhibit diverse pathways for sulfur assimilation and transformation. wikipedia.org
A structurally related compound, 3-(methylthio)-1-propanol (methionol), is a known metabolite in yeast, such as Saccharomyces cerevisiae, particularly during fermentation. nih.govnih.gov Methionol (B20129) is produced from the sulfur-containing amino acid L-methionine via the Ehrlich pathway. nih.gov This pathway involves the transamination, decarboxylation, and reduction of amino acids to produce fusel alcohols. The formation of methionol from methionine indicates a direct link between amino acid catabolism and the production of sulfur-containing alcohols.
Given the structural similarity, it is conceivable that this compound could be an intermediate or a byproduct of microbial sulfur amino acid metabolism. Its formation might involve the modification of methionine or other sulfur-containing metabolites through enzymatic reactions that introduce a hydroxyl and a sulfanyl (B85325) group.
In plants, sulfur metabolism is crucial for the synthesis of essential amino acids like cysteine and methionine, as well as a variety of secondary metabolites. uni-hannover.defrontiersin.org For instance, the catabolism of S-methyl-cysteine in plants involves a series of enzymatic steps to manage sulfur stores and produce other essential compounds. nih.govresearchgate.net While there is no direct evidence of this compound in these pathways, the intricate network of sulfur transformations in plants suggests the potential for the formation of diverse organosulfur compounds.
Table 1: Related Sulfur-Containing Compounds in Biological Systems
| Compound Name | Biological System | Metabolic Pathway/Role |
| 3-(Methylthio)-1-propanol (Methionol) | Yeast (Saccharomyces cerevisiae) | Product of L-methionine catabolism via the Ehrlich pathway. nih.gov |
| S-Methyl-cysteine | Plants, Protozoa | Storage for sulfide (B99878) and methyl groups. nih.govnih.gov |
| Asparagusic acid | Asparagus (Asparagus officinalis) | Precursor to volatile sulfur compounds. alchetron.comwikipedia.org |
Enzyme-Mediated Transformations and Biocatalytic Applications (Excluding Human Clinical Data)
The functional groups of this compound make it a likely substrate for various enzymes. The primary alcohol group could be a target for alcohol dehydrogenases, leading to the formation of the corresponding aldehyde or carboxylic acid. The thiol group is highly reactive and can undergo oxidation to form disulfides or be a target for S-methylation or other enzymatic modifications.
The Ehrlich pathway, responsible for the production of 3-(methylthio)-1-propanol in yeast, provides a model for the potential enzyme-mediated formation of this compound from a suitable amino acid precursor. nih.gov This multi-step enzymatic process highlights the capability of microorganisms to synthesize complex sulfur-containing alcohols.
From a biocatalytic perspective, enzymes that act on thiol and thioether moieties could be utilized for the synthesis or transformation of this compound and its derivatives. For example, lipases have been shown to catalyze the synthesis of thioesters from thiols. mdpi.com This suggests the potential for using enzymes to create novel compounds from a this compound scaffold.
Exploration of its Occurrence or Formation in Non-Human Biological Systems (e.g., Plants, Microorganisms)
While there are no direct reports on the natural occurrence of this compound, the presence of structurally similar compounds in various organisms suggests potential environments where it might be found.
The related compound, 3-(methylthio)-1-propanol, is a well-known volatile flavor compound in many fermented foods and beverages, including wine and cheese. nih.govthegoodscentscompany.com Its production by Saccharomyces cerevisiae during fermentation is a clear example of a microorganism synthesizing a sulfur-containing alcohol from an amino acid precursor. nih.govnih.gov This raises the possibility that other microorganisms, under specific conditions, might produce this compound.
In the plant kingdom, Asparagus officinalis produces asparagusic acid, a cyclic disulfide, which is a precursor to many of the volatile sulfur compounds responsible for the characteristic odor in the urine of individuals who have consumed asparagus. alchetron.comwikipedia.orgchemeurope.com The biosynthesis of asparagusic acid from isobutyric acid demonstrates the complex enzymatic machinery that plants possess to create unique organosulfur molecules. alchetron.com This metabolic plasticity in plants suggests that compounds like this compound could potentially be synthesized as intermediates or minor components in certain plant species.
Table 2: Occurrence of a Related Sulfur-Containing Alcohol
| Compound Name | Organism(s) | Environment/Source |
| 3-(Methylthio)-1-propanol | Saccharomyces cerevisiae | Fermented beverages (e.g., wine). nih.govnih.gov |
| Various bacteria and yeasts | Fermented foods. | |
| Vitis vinifera (Grapes) | A volatile compound in the fruit. nih.gov |
Design of Bio-inspired Molecules Incorporating the this compound Scaffold
The combination of a thiol, a thioether, and a primary alcohol in the this compound scaffold offers intriguing possibilities for the design of bio-inspired molecules. The thiol group, in particular, is a key functional group in many biologically active molecules due to its ability to interact with metal ions in enzymes and form disulfide bonds. nih.gov
For example, dimercaprol (B125519) (2,3-dimercaptopropan-1-ol) is a chelating agent used to treat heavy metal poisoning. nih.govpatsnap.comwikipedia.org Its two thiol groups bind to metal ions, facilitating their removal from the body. patsnap.com The presence of a thiol group in the this compound structure suggests that molecules designed from this scaffold could have applications as enzyme inhibitors or metal-chelating agents. Thiol-based inhibitors have been designed for various enzymes, including metalloproteases. nih.gov
The thioether group can also contribute to biological activity. The design of novel enzyme inhibitors often incorporates thioether linkages to mimic natural substrates or to interact with specific residues in the active site of an enzyme. semanticscholar.org
By modifying the functional groups of the this compound scaffold, it may be possible to develop new molecules with specific biological activities. For instance, esterification of the alcohol group could lead to prodrugs or molecules with altered solubility and pharmacokinetic properties. The thiol group could be used as a handle for conjugation to other molecules or for targeting specific protein residues.
Table 3: Relevant Functional Groups and Their Roles in Bioactive Molecules
| Functional Group | Example of Bioactive Molecule | Role of the Functional Group |
| Thiol (-SH) | Dimercaprol | Chelates heavy metal ions. patsnap.com |
| Cysteine Protease Inhibitors | Covalently modifies the active site cysteine. nih.gov | |
| Thioether (-S-) | S-Adenosylmethionine | Methyl group donor in various biological reactions. frontiersin.org |
| Thioether-containing enzyme inhibitors | Mimics substrate or interacts with the active site. semanticscholar.org |
Future Research Directions and Open Questions in the Chemistry of 3 Methylsulfanyl 2 Sulfanylpropan 1 Ol
Unexplored Reactivity Patterns and Synthetic Challenges
The unique arrangement of functional groups in 3-methylsulfanyl-2-sulfanylpropan-1-ol presents both intriguing reactivity patterns to be explored and significant hurdles to its synthesis.
Unexplored Reactivity:
Chemoselectivity: The presence of three distinct functional groups (hydroxyl, thiol, and sulfide) opens up questions of chemoselectivity in its reactions. Future studies should investigate how to selectively target one group in the presence of the others. For instance, the thiol is a stronger nucleophile and more acidic than the alcohol, which could be exploited for selective alkylation or oxidation. libretexts.org
Intramolecular Interactions: The proximity of the sulfur atoms and the hydroxyl group may lead to unique intramolecular cyclization reactions under specific conditions. Research could explore the potential formation of novel heterocyclic compounds, such as substituted dithianes or oxathianes, which could have applications in their own right.
Oxidation Studies: The oxidation of this molecule is a complex area for investigation. Mild oxidation could selectively form a disulfide from the thiol, while stronger conditions might oxidize the sulfide (B99878) to a sulfoxide (B87167) or sulfone, or the alcohol to an aldehyde or carboxylic acid. libretexts.org Understanding the conditions for these selective oxidations is a key research question.
Synthetic Challenges:
Multi-step Synthesis: The synthesis of this compound is not trivial and likely requires a multi-step approach with careful use of protecting groups to avoid unwanted side reactions. researchgate.net
Thiol Handling: Thiols are known for their unpleasant odor and propensity for oxidation to disulfides, which complicates their synthesis and handling. nih.gov The development of odorless thiol equivalents or in-situ generation methods could be a significant advancement. nih.gov
Stereochemistry: The carbon atom bearing the thiol group is a chiral center, meaning that the synthesis could produce a racemic mixture. Developing stereoselective synthetic routes to obtain enantiomerically pure forms of the compound will be crucial for investigating its potential biological activities.
| Functional Group | Potential Reactions | Challenges |
| Primary Alcohol (-OH) | Esterification, Etherification, Oxidation | Competition with the more nucleophilic thiol group |
| Secondary Thiol (-SH) | Alkylation, Oxidation to disulfide, Metal coordination | Air sensitivity, Unpleasant odor, Potential for over-oxidation |
| Sulfide (-S-CH₃) | Oxidation to sulfoxide/sulfone, Alkylation to sulfonium (B1226848) salt | Relative inertness compared to thiol and alcohol |
Potential for Novel Applications in Emerging Fields of Chemistry
The unique combination of functional groups in this compound suggests a range of potential applications in diverse and emerging fields.
Medicinal Chemistry: Organosulfur compounds are prevalent in pharmaceuticals, exhibiting a wide array of biological activities. nih.govresearchgate.net The thiol and sulfide moieties in this molecule could be explored for their antioxidant, anti-inflammatory, or antimicrobial properties. nih.govnih.gov The ability of thiols to coordinate with metal ions also suggests potential applications as chelating agents for treating heavy metal poisoning. nih.gov
Materials Science: Thiols are widely used for the surface functionalization of noble metals like gold to create self-assembled monolayers (SAMs). researchgate.net The presence of a hydroxyl group offers a secondary point for further chemical modification, making this compound a potential building block for creating complex, multi-functional surfaces with tailored properties for sensors, electronics, or biomedical devices. longdom.org
Polymer Chemistry: The thiol and hydroxyl groups can both participate in polymerization reactions. For example, they can be used in thiol-ene or thiol-epoxy "click" chemistry to create novel polymers with specific thermal or optical properties. acs.org The sulfide linkage could enhance the refractive index of the resulting polymer.
| Field | Potential Application | Relevant Functional Groups |
| Medicinal Chemistry | Antioxidant, Antimicrobial, Chelating Agent | Thiol, Sulfide |
| Materials Science | Self-Assembled Monolayers (SAMs) on Gold Surfaces | Thiol, Hydroxyl |
| Polymer Chemistry | Monomer for Thiol-Ene or Thiol-Epoxy Polymerization | Thiol, Hydroxyl |
| Flavor and Fragrance | Potential aroma compound in food systems | Thiol, Sulfide |
Advanced Characterization Needs and Methodological Advancements
A thorough understanding of this compound requires the use of advanced analytical techniques to elucidate its structure, purity, and properties.
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) could provide rapid and direct characterization of the compound from complex mixtures. rsc.org High-resolution mass spectrometry would be essential for confirming its elemental composition. Tandem MS (MS/MS) can be used to probe its fragmentation patterns, which is crucial for structural elucidation and for identifying it in complex matrices. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D ¹H and ¹³C NMR are fundamental for structural confirmation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC will be necessary to unambiguously assign all proton and carbon signals, especially given the potential for overlapping signals. rsc.org
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC), likely coupled with mass spectrometry (LC-MS and GC-MS), will be vital for separating the compound from reaction mixtures, assessing its purity, and quantifying it in various samples. creative-proteomics.com Given the presence of the thiol group, specialized columns and derivatization techniques may be required to achieve good peak shape and sensitivity. creative-proteomics.com
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Property Prediction: AI models, trained on large datasets of known molecules, can predict a wide range of properties for this new compound, including its solubility, toxicity, and potential biological activities, even before it is synthesized. researchgate.netskoltech.ru This can help to prioritize research efforts and guide experimental design.
Synthesis Design: Machine learning algorithms can be used to propose novel and efficient synthetic routes. royalholloway.ac.uk By analyzing vast databases of chemical reactions, these tools can identify the most promising starting materials and reaction conditions, potentially reducing the time and resources required for synthesis.
Discovery of New Analogues: Generative AI models can design novel molecules with similar structural features but potentially enhanced properties. news-medical.netrswebsols.com By using this compound as a starting point, these models could generate a virtual library of related compounds for further computational screening and experimental validation. news-medical.netrswebsols.com
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Using QSPR models to forecast physical, chemical, and biological properties. researchgate.net | Prioritization of research goals and reduction of unnecessary experiments. |
| Synthesis Design | Retrosynthetic analysis to propose efficient and novel synthetic pathways. | Acceleration of the synthesis process and discovery of more economical routes. |
| Analogue Discovery | Generative models to design new molecules with potentially improved functions. news-medical.netrswebsols.com | Rapid exploration of the chemical space around the core structure for new leads in drug and materials discovery. |
Q & A
Basic Research Question: How can researchers optimize the synthesis of 3-Methylsulfanyl-2-sulfanylpropan-1-ol to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For sulfur-containing alcohols like this compound, nucleophilic substitution or thiol-ene reactions are common. Key parameters include:
- Temperature : Lower temperatures (0–25°C) reduce side reactions like oxidation of thiol groups .
- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity in sulfanyl group attachment .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) effectively isolates the product. Confirm purity via HPLC (>95%) and NMR (absence of residual solvent peaks) .
Advanced Research Question: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The dual sulfanyl groups influence reactivity through steric and electronic effects:
- Steric Hindrance : The methylsulfanyl group at position 3 may slow substitution at position 2 due to bulky sulfur atoms. Kinetic studies (e.g., time-resolved NMR) can quantify reaction rates .
- Electronic Effects : Sulfur’s electron-donating nature increases electron density at adjacent carbons, favoring electrophilic attack. Density Functional Theory (DFT) calculations can map charge distribution .
- Isotopic Labeling : Use deuterated analogs to track substitution pathways via mass spectrometry .
Basic Research Question: Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., –SH at δ 1.5–2.5 ppm; –OH at δ 2.0–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula. Fragmentation patterns distinguish regioisomers .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors degradation products during stability studies .
Advanced Research Question: How can contradictory data on the compound’s stability under oxidative conditions be resolved?
Methodological Answer:
Contradictions often arise from varying experimental setups:
- Controlled Oxidation Studies : Use standardized oxidants (e.g., H₂O₂, mCPBA) in buffered solutions (pH 7.4) to mimic physiological conditions. Monitor intermediates via LC-MS .
- Environmental Factors : Light and trace metals (e.g., Fe³⁺) accelerate oxidation. Conduct experiments under inert atmospheres (N₂/Ar) and chelating agents (EDTA) .
- Computational Modeling : Predict degradation pathways using software like Gaussian or ORCA to identify thermodynamically favored products .
Basic Research Question: What strategies are effective for assessing the biological activity of this compound in enzymatic systems?
Methodological Answer:
- In Vitro Assays : Test inhibition/activation of cysteine-dependent enzymes (e.g., proteases) via fluorogenic substrates. IC₅₀ values quantify potency .
- Thiol Reactivity Probes : Use Ellman’s reagent (DTNB) to measure free thiol groups, indicating potential disulfide bond formation with the compound .
- Receptor Binding Studies : Radiolabeled analogs (³⁵S) can track interactions with sulfur-binding domains in proteins via scintillation counting .
Advanced Research Question: How do steric and electronic properties of the sulfanyl groups affect the compound’s coordination chemistry with metal ions?
Methodological Answer:
- X-ray Crystallography : Resolve metal complexes (e.g., with Zn²⁺ or Cu²⁺) to determine binding geometry. The methylsulfanyl group may adopt a trigonal-planar coordination mode .
- Spectroscopic Analysis : UV-Vis and EPR spectroscopy identify d-d transitions and paramagnetic species, respectively, in transition metal complexes .
- Thermodynamic Stability : Measure binding constants (log K) via potentiometric titrations to compare affinity across metal ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
